1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
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Overview
Description
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzyl group, a hydroxy-methyl-thio butyl chain, and a urea moiety.
Preparation Methods
The synthesis of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and an appropriate nucleophile.
Addition of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of a suitable precursor with methylthio and hydroxy groups to form the desired butyl chain.
Urea Formation: The final step involves the reaction of the intermediate with urea under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the urea moiety or other functional groups.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl moiety under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly in the context of enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-Benzyl-3-(2-hydroxy-2-methylbutyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-Benzyl-3-(2-hydroxy-2-methyl-4-butyl)urea: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.
The presence of both hydroxy and methylthio groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(18,8-9-19-2)11-16-13(17)15-10-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADOWNLKXVROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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